3-Methylhexa-2,4-dienedial
Description
3-Methylhexa-2,4-dienedial (IUPAC name: (2E,4E)-3-methylhexa-2,4-dienedial) is an α,β-unsaturated dialdehyde with a methyl substituent at position 3. Its molecular formula is C₇H₈O₂, featuring conjugated double bonds at positions 2 and 4 and two aldehyde groups at the terminal carbons. This compound is structurally related to muconaldehyde (hexa-2,4-dienedial) but differs by the presence of a methyl group, which significantly alters its chemical reactivity and physical properties.
Key properties include:
- Stereochemistry: The (E,E) configuration is most common, ensuring planarity and conjugation across the double bonds .
- Reactivity: The dialdehyde groups render it highly electrophilic, participating in nucleophilic additions and cyclization reactions.
- Applications: Potential roles in organic synthesis, polymer chemistry (e.g., epoxy resins), and as a mutagenic agent in toxicological studies .
Properties
CAS No. |
666821-33-6 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-methylhexa-2,4-dienedial |
InChI |
InChI=1S/C7H8O2/c1-7(4-6-9)3-2-5-8/h2-6H,1H3 |
InChI Key |
CKKJDVNPDKVHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienedial can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbut-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylhexa-2,4-diene. This process uses a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-2,4-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The diene system allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methylhexa-2,4-dienoic acid.
Reduction: 3-Methylhexa-2,4-dien-1-ol.
Substitution: 3-Methyl-4,5-dihalohexa-2-enal.
Scientific Research Applications
3-Methylhexa-2,4-dienedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methylhexa-2,4-dienedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. The conjugated diene system also allows for various addition reactions. Molecular targets include nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Hexa-2,4-dienedial (Muconaldehyde)
Ethyl 3-Methylhexa-2,4-dienoate
- Molecular Formula : C₉H₁₂O₂.
- Functional Groups : Ester group instead of aldehydes.
- Key Differences :
- The ester group reduces electrophilicity, making it more suitable for cross-metathesis (CM) reactions.
- Reactivity :
- Low yield (<5%) in CM reactions with ketones due to competing metathesis pathways .
- High stereoselectivity (E-isomer dominance) when catalyzed by Grubbs-type catalysts . Applications: Intermediate in synthesizing retinoids and curcuminoids with antiproliferative properties .
(2Z,4E)-3-Methylhexa-2,4-dienedioic Acid
- Molecular Formula : C₇H₈O₄.
- Functional Groups : Two carboxylic acids.
- Key Differences: Increased polarity and reduced volatility compared to dialdehydes. Synthesis: Produced via biocatalytic cleavage of 4-methylvanillin using E. coli CatA lysate, achieving high purity without chromatography . Applications: Biomedical research due to structural similarity to curcuminoids .
Data Table: Comparative Analysis of Key Compounds
Stereochemical and Reaction Selectivity Considerations
- This compound: The (E,E) configuration dominates due to thermodynamic stability, as seen in analogous dienoate systems .
- Hexa-2,4-dienedial : Exhibits similar stereochemical preferences but lacks regiochemical complexity due to the absence of a methyl group .
- Ethyl 3-methylhexa-2,4-dienoate: Catalyst choice (e.g., Grubbs II vs. III) significantly impacts yield and stereoselectivity. Catalyst III achieves 80% yield in CM reactions with homoallylic alcohols .
Environmental and Toxicological Profiles
- This compound: Likely mutagenic, akin to HDE-1 and HDE-2, which induce 1,N²-ethenoguanine DNA lesions under oxidative conditions .
- Hexa-2,4-dienedial : Contributes to atmospheric SOA formation at concentrations <0.8 ppb .
- Ethyl 3-methylhexa-2,4-dienoate: No direct toxicity data, but its ester group may reduce bioactivity compared to aldehydes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
